molecular formula C19H18ClN3O2 B3813947 5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No. B3813947
M. Wt: 355.8 g/mol
InChI Key: KFSYFIYHBDZLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide works by inhibiting the activity of the Aurora A kinase, which plays a crucial role in the regulation of cell division. By inhibiting this kinase, this compound prevents the formation of the mitotic spindle and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through its inhibition of the Aurora A kinase. In addition, it has been found to decrease the expression of various proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide in lab experiments is its specificity for the Aurora A kinase, which makes it a valuable tool for studying the role of this kinase in cancer cell proliferation and survival. However, one limitation is that this compound may not be effective against all types of cancer cells and may have different effects in different cell types.

Future Directions

There are several potential future directions for research on 5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of combination therapies that include this compound and other anticancer drugs. Another potential direction is the investigation of the effects of this compound on cancer stem cells, which are thought to play a crucial role in cancer recurrence and metastasis. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in clinical settings.

Scientific Research Applications

5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been found to enhance the efficacy of other anticancer drugs, such as taxanes and platinum-based drugs.

properties

IUPAC Name

5-acetamido-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12(24)23-14-6-7-17(20)16(10-14)19(25)21-9-8-13-11-22-18-5-3-2-4-15(13)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYFIYHBDZLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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